

Heptanedinitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Heptanedinitrile

Cat. No.: B1346978

[Get Quote](#)

IUPAC Name: **Heptanedinitrile** CAS Number: 646-20-8 Chemical Formula: C₇H₁₀N₂

This technical guide provides a comprehensive overview of **heptanedinitrile**, including its chemical identity, physical and chemical properties, and relevant (though limited) experimental information. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identity and Synonyms

Heptanedinitrile, systematically named according to IUPAC nomenclature, is a dinitrile with a seven-carbon chain.^[1] It is also known by a variety of synonyms, which are often encountered in scientific literature and chemical databases.

Table 1: IUPAC Name and Synonyms of **Heptanedinitrile**

Identifier Type	Identifier
IUPAC Name	Heptanedinitrile
Synonyms	Pimelonitrile
1,5-Dicyanopentane	
Pentamethylene dicyanide	
Pimelic acid dinitrile	

Physicochemical Properties

A summary of the key physical and chemical properties of **heptanedinitrile** is presented in Table 2. These properties are essential for understanding its behavior in various experimental settings.

Table 2: Physicochemical Properties of **Heptanedinitrile**

Property	Value	Source
Molecular Weight	122.17 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	Decomposes	[2]
Melting Point	103 to 105 °C (217 to 221 °F; 376 to 378 K)	[2]
Density	1.28 g/cm ³	[2]
Solubility	Soluble in water	[3]
Acidity (pKa)	pKa1 = 4.71, pKa2 = 5.58	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **heptanedinitrile** are not extensively reported in readily available literature. However, general methods for the synthesis of dinitriles and the analysis of organic compounds can be adapted.

Synthesis of Dinitriles (General Approach)

While a specific, detailed protocol for **heptanedinitrile** synthesis is not available in the searched literature, dinitriles can often be synthesized from the corresponding dihalides. For instance, a general approach for the synthesis of a dinitrile from a dibromide is outlined below. This serves as a foundational method that could be adapted for the synthesis of **heptanedinitrile** from 1,5-dibromopentane.

General Synthesis of Dinitriles from Dihaloalkanes:

A common method for preparing nitriles is the nucleophilic substitution of a haloalkane with a cyanide salt. For dinitriles, a dihaloalkane is used as the starting material.

- **Reaction:** A dihaloalkane (e.g., 1,5-dibromopentane) is reacted with a cyanide salt (e.g., sodium cyanide or potassium cyanide) in a suitable solvent.
- **Solvent:** The choice of solvent is crucial and often includes polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the cyanide salt and facilitate the SN2 reaction.
- **Procedure Outline:**
 - The dihaloalkane is dissolved in the chosen solvent in a reaction flask.
 - A stoichiometric excess of the cyanide salt is added to the solution.
 - The reaction mixture is heated to an appropriate temperature to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
 - Upon completion, the reaction mixture is cooled, and the product is isolated. This typically involves quenching the reaction with water and extracting the dinitrile into an organic solvent.
 - The organic layer is then washed, dried, and the solvent is removed to yield the crude dinitrile.
 - Purification is typically achieved by distillation under reduced pressure or by column chromatography.

A potential synthetic route for 1,5-dibromopentane, a precursor for **heptanedinitrile**, involves the ring-opening bromination of tetrahydropyran.[4] This process uses hydrobromic acid and sulfuric acid to yield the desired dibromide.[4]

Analytical Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like **heptanedinitrile**.

General GC-MS Protocol for Aliphatic Dinitriles:

- **Sample Preparation:** The sample containing **heptanedinitrile** is dissolved in a suitable volatile organic solvent (e.g., dichloromethane, hexane).[5] The concentration should be adjusted to be within the linear range of the instrument, typically in the $\mu\text{g/mL}$ range.[5] If the sample is in a complex matrix, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary.
- **GC Conditions:**
 - **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of aliphatic compounds.[6]
 - **Injector:** The sample is injected into the GC, where it is vaporized. A split/splitless injector is commonly used.
 - **Oven Temperature Program:** A temperature gradient is applied to the column to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).
 - **Carrier Gas:** Helium is the most commonly used carrier gas.[6]
- **MS Conditions:**
 - **Ionization:** Electron ionization (EI) is the most common ionization technique for routine analysis.
 - **Mass Analyzer:** A quadrupole or ion trap mass analyzer is typically used.
 - **Detection:** The mass spectrometer detects the mass-to-charge ratio of the fragmented ions, creating a mass spectrum that is characteristic of the compound.
- **Data Analysis:** The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and quantify **heptanedinitrile** by comparison with a known standard and a spectral library.

HPLC can also be employed for the analysis of dinitriles, particularly for less volatile compounds or when derivatization is not desirable.

General HPLC Protocol for Dinitriles:

- Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
- HPLC Conditions:
 - Column: A reversed-phase column (e.g., C18, C8) is commonly used for the separation of moderately polar organic compounds.
 - Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is typically used as the mobile phase.^[7] The composition can be isocratic (constant) or a gradient (changing over time) to achieve optimal separation. The pH of the aqueous component may be adjusted with an acid (e.g., formic acid, phosphoric acid) to improve peak shape.^[8]
 - Detector: A UV detector is often used for compounds with a chromophore. For compounds like **heptanedinitrile** that lack a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more suitable.
- Data Analysis: The retention time and peak area are used for identification and quantification by comparison with a standard.

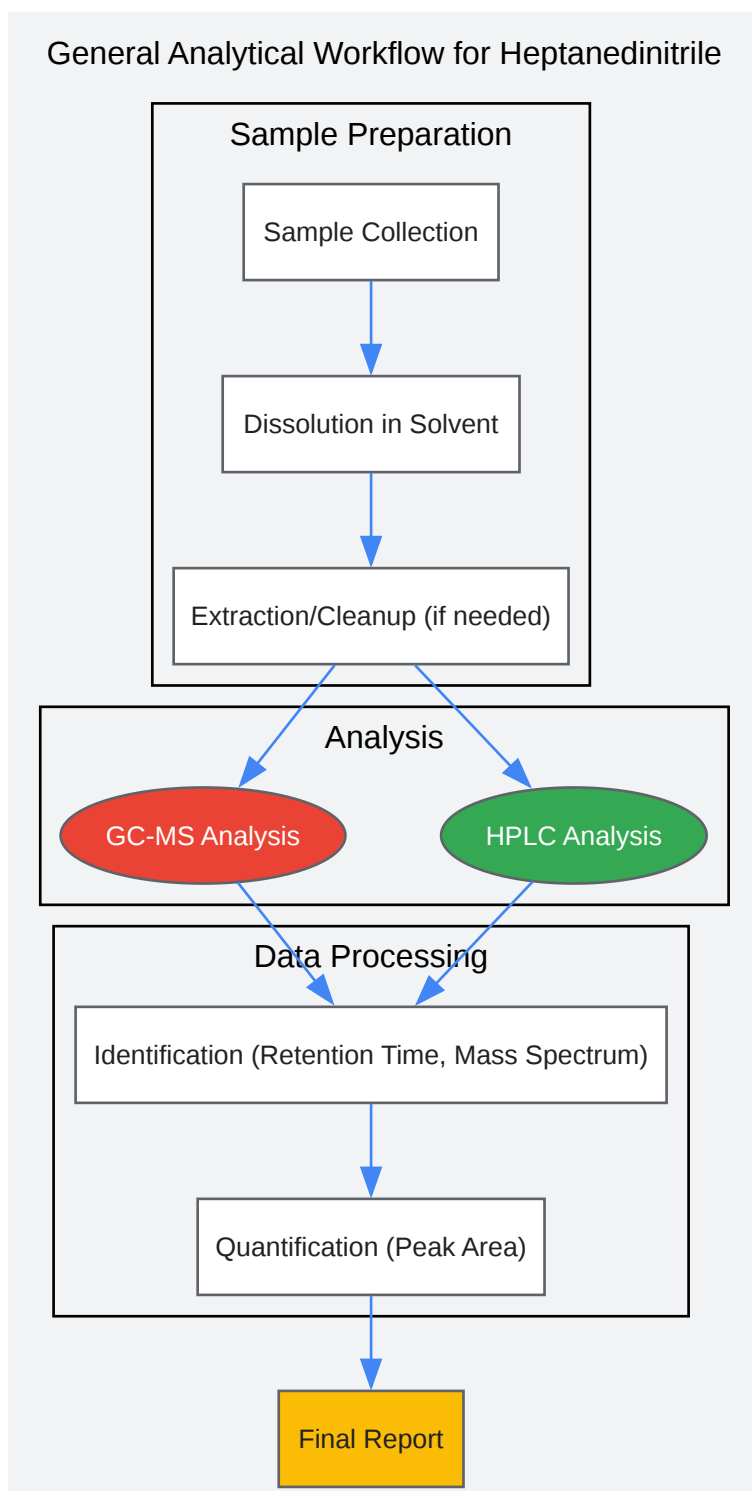
Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the specific biological activity of **heptanedinitrile** and its involvement in any signaling pathways. While the broader class of nitriles has been studied in the context of pharmaceuticals and their metabolic fates, specific data for **heptanedinitrile** is not available in the searched scientific literature.^[9]

Pimelic acid, the dicarboxylic acid analog of **heptanedinitrile**, is known to be a precursor in the biosynthesis of biotin in some organisms.^{[2][10][11]} However, a direct metabolic link or signaling role for **heptanedinitrile** has not been established.

Logical Relationships and Workflows

Due to the absence of information on signaling pathways or complex experimental workflows involving **heptanedinitrile**, a representative diagram illustrating a general analytical workflow is provided below.



[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **heptanedinitrile**.

Conclusion

Heptanedinitrile is a well-characterized small organic molecule with defined physical and chemical properties. While detailed, specific experimental protocols for its synthesis and analysis are not extensively documented in readily accessible literature, general methodologies for dinitriles can be applied. A significant gap exists in the understanding of its biological activity and its potential role in signaling pathways. Further research is required to elucidate any biological functions and to develop more specific and validated experimental procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heptanedinitrile | C₇H₁₀N₂ | CID 12590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimelic acid - Wikipedia [en.wikipedia.org]
- 3. CAS 111-16-0: Pimelic acid | CymitQuimica [cymitquimica.com]
- 4. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of (2,4-Dichlorophenyl)acetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Health effects of acrylonitrile in acrylic fibre factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Heptanedinitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1346978#heptanedinitrile-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com